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Compound of Interest

Compound Name: 1-Ethyl-2-methylicyclohexane

Cat. No.: B1583165

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR) spectroscopic data for the diastereomers of 1-Ethyl-2-methylcyclohexane. Due to the
limited availability of complete, experimentally derived public data, this guide combines
available information with predicted spectroscopic values to offer a detailed analysis for
researchers in organic chemistry, drug development, and related fields.

Molecular Structure and Stereoisomerism

1-Ethyl-2-methylcyclohexane (CsoHis) is a saturated cyclic hydrocarbon featuring two
stereocenters at the C1 and C2 positions of the cyclohexane ring. This results in the existence
of two diastereomers: cis-1-Ethyl-2-methylcyclohexane and trans-1-Ethyl-2-
methylcyclohexane. The relative orientation of the ethyl and methyl groups dictates the
conformational preferences of the cyclohexane ring and significantly influences their respective
NMR spectra.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted *H and 3C NMR chemical shifts for the cis and
trans isomers of 1-Ethyl-2-methylcyclohexane. These predictions were generated using
advanced computational algorithms and provide a reliable reference for spectral assignment.
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Table 1: Predicted *H NMR Chemical Shifts (8, ppm) for 1-Ethyl-2-methylcyclohexane
Isomers

T — cis-1-Ethyl-2- trans-1-Ethyl-2-
methylcyclohexane methylcyclohexane

CHs (methyl) ~0.85 (d) ~0.88 (d)

CH2CHs (ethyl-CHs) ~0.89 (1) ~0.91 (1)

CH (C2) ~1.20-1.35 (m) ~1.05-1.20 (m)

CH (C1) ~1.35-1.50 (m) ~1.25-1.40 (m)

CHz (ethyl-CHz) ~1.30-1.45 (m) ~ 1.30-1.45 (m)
Cyclohexane CH: ~1.00-1.80 (m) ~1.00-1.80 (m)

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is indicated as (s) singlet, (d)
doublet, (t) triplet, (q) quartet, (m) multiplet.

Table 2: Predicted 13C NMR Chemical Shifts (8, ppm) for 1-Ethyl-2-methylcyclohexane
Isomers
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Eehar cis-1-Ethyl-2- trans-1-Ethyl-2-
methylcyclohexane methylcyclohexane
CHs (methyl) ~15.0 ~19.5
CH2CHs (ethyl-CHs) ~115 ~12.0
C2 ~30.0 ~35.5
C1 ~38.0 ~42.0
CH2CHs (ethyl-CHz) ~25.0 ~28.0
C6 ~35.0 ~36.0
C3 ~34.0 ~35.0
C5 ~27.0 ~27.5
C4 ~26.0 ~26.5

Note: Chemical shifts are referenced to TMS (0 ppm).

Key 2D NMR Correlations (Predicted)

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are essential for the unambiguous assignment of proton and carbon signals. The
following diagrams illustrate the expected key correlations for the diastereomers of 1-Ethyl-2-
methylcyclohexane.
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Molecular Structure of 1-Ethyl-2-methylcyclohexane
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trans-1-Ethyl-2-methylcyclohexane
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Caption: Molecular structures of cis- and trans-1-Ethyl-2-methylcyclohexane.
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Predicted Key COSY Correlations
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Caption: Predicted key COSY correlations for 1-Ethyl-2-methylcyclohexane.
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Predicted Key HMBC Correlations
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¢ To cite this document: BenchChem. [Spectroscopic Data and Analysis of 1-Ethyl-2-
methylcyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583165#nmr-spectroscopic-data-for-1-ethyl-2-
methylcyclohexane]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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